1,3-Indandione, 2-(p-dimethylaminobenzylidene)-
Overview
Description
The compound 1,3-Indandione, 2-(p-dimethylaminobenzylidene)- is a chemical structure that includes a 1,3-indandione moiety and a p-dimethylaminobenzylidene group. The indandione part of the molecule is known for its planarity, as seen in related compounds such as 2-(p-Methylbenzylidene)-1-indanone, which features a nearly planar 1-indanone moiety forming a dihedral angle with its methylphenyl ring . The dimethylamino group suggests the presence of nitrogen atoms, which are often involved in forming dipolar structures or can be quaternized, as observed in similar compounds like 2-p-Dimethyl
Scientific Research Applications
Ultrafast Exciton Dynamics in DMABI Films
Research by Juršėnas et al. (2000) on polycrystalline DMABI films unveiled ultrafast exciton dynamics, highlighting an enhanced nonradiative relaxation of excitons. This phenomenon, occurring on a subpicosecond timescale, underscores DMABI's potential in developing materials with rapid exciton localization and thermalization, crucial for high-speed optoelectronic devices Juršėnas et al., 2000.
Excitonic States in Polar Molecular Crystals
Gruodis et al. (2003) explored DMABI molecular crystals, revealing phase transitions at low temperatures that lead to deeply-trapped excitonic states. This finding is pivotal for understanding the luminescence behavior of DMABI in different crystallographic modifications and could inform the design of materials with tunable optical properties Gruodis et al., 2003.
Novel Luminescent Dyes
Malina et al. (2017) synthesized novel dyes incorporating 1,3-indandione, exhibiting a spectrum of light emissions from green to red. These dyes, with moderate thermal decomposition temperatures and significant solvatofluorochromism, highlight the adaptability of 1,3-indandione derivatives in creating materials for diverse applications, from sensors to displays Malina et al., 2017.
Solvent Effects on DMABI
Kampars et al. (2012) investigated the influence of solvent interactions on DMABI, revealing that specific and non-specific solvent effects significantly impact the energy of the intramolecular charge transfer exciton. This study is crucial for the design of DMABI-based chromophores for electro-optical devices, offering insights into how solvent interactions can be manipulated to optimize performance Kampars et al., 2012.
Fluorescence Quenching by Trapped Charge Carriers
Gulbinas et al. (2010) delved into the fluorescence properties of DMABI films under applied voltage, observing phenomena such as fluorescence enhancement, quenching, and band narrowing. These findings are vital for the development of DMABI-based photovoltaic and light-emitting devices, where controlling fluorescence through external stimuli is desirable Gulbinas et al., 2010.
Future Directions
properties
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methylidene]indene-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-19(2)13-9-7-12(8-10-13)11-16-17(20)14-5-3-4-6-15(14)18(16)21/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOQBZBVYRPMRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176291 | |
Record name | 1,3-Indandione, 2-(p-dimethylaminobenzylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Indandione, 2-(p-dimethylaminobenzylidene)- | |
CAS RN |
21889-13-4 | |
Record name | 2-[[4-(Dimethylamino)phenyl]methylene]-1H-indene-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21889-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethylaminobenzylidene-1,3-indandione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021889134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC86434 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86434 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Indandione, 2-(p-dimethylaminobenzylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIMETHYLAMINOBENZYLIDENE-1,3-INDANDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DK9PDF575 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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